1-Tetradecanamine, N,N-dimethyl-, acetate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
24287-35-2 |
|---|---|
Molecular Formula |
C16H35N.C2H4O2 C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
acetic acid;N,N-dimethyltetradecan-1-amine |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3;1-2(3)4/h4-16H2,1-3H3;1H3,(H,3,4) |
InChI Key |
WOJPVXQAVGCDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)C.CC(=O)O |
Origin of Product |
United States |
Contextualization Within Quaternary Ammonium Compounds and Cationic Surfactants Research
1-Tetradecanamine, N,N-dimethyl-, acetate (B1210297) is classified as an ammonium (B1175870) acetate salt. In aqueous solutions, it functions as a cationic surfactant. Cationic surfactants are a class of surface-active agents characterized by a positively charged hydrophilic head group. mst.dk The most prominent members of this class are quaternary ammonium compounds (QACs), which feature a central nitrogen atom bonded to four alkyl or aryl groups, resulting in a permanent positive charge. mst.dknih.gov
While technically the reaction product of a tertiary amine (N,N-Dimethyl-1-tetradecanamine) and acetic acid, 1-Tetradecanamine, N,N-dimethyl-, acetate exists in equilibrium in solution. nih.gov The protonation of the nitrogen atom by acetic acid gives the dimethyltetradecylammonium cation, which possesses the characteristic structure of a cationic surfactant: a long, hydrophobic C14 alkyl chain (the tetradecyl group) and a hydrophilic, positively charged head group. This amphiphilic nature allows it to adsorb at interfaces, reducing surface tension, a defining characteristic of surfactants. Its structure places it among the broader family of QACs, which are utilized in a wide array of applications, including as fabric softeners, disinfectants, biocides, and phase transfer agents. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | acetic acid;N,N-dimethyltetradecan-1-amine |
| CAS Number | 24287-35-2 |
| Molecular Formula | C18H39NO2 |
| Molecular Weight | 301.5 g/mol |
| Synonyms | Dimethyltetradecylammonium acetate, Dimethylmyristylammonium acetate |
Data sourced from PubChem. nih.gov
Current Paradigms and Future Research Imperatives for N,n Dimethyl 1 Tetradecanamine Acetate Studies
Strategies for the Laboratory Synthesis of N,N-Dimethyl-1-Tetradecanamine Acetate
The synthesis of this compound, a tertiary amine salt, is primarily achieved through a direct acid-base neutralization reaction. This process involves the protonation of the nitrogen atom of the tertiary amine, N,N-dimethyl-1-tetradecanamine, by acetic acid.
The most direct and common method for preparing N,N-dimethyl-1-tetradecanamine acetate is the reaction of the free tertiary amine, N,N-dimethyl-1-tetradecanamine, with acetic acid. This is a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (Lewis base), and acetic acid acts as a proton donor (Brønsted-Lowry acid).
The reaction can be represented as: CH₃(CH₂)₁₃N(CH₃)₂ + CH₃COOH → [CH₃(CH₂)₁₃NH(CH₃)₂]⁺[CH₃COO]⁻
This reaction is typically carried out by mixing stoichiometric amounts of the amine and acetic acid, often in a suitable solvent to facilitate mixing and heat dissipation, although under certain conditions, the reaction can proceed without a solvent. The formation of the salt can be performed at ambient temperatures with vigorous stirring. google.com The resulting acetate salt is an ionic compound composed of the N,N-dimethyltetradecylammonium cation and the acetate anion.
While acetic acid is the most straightforward reactant, derivatives such as acetic anhydride (B1165640) could also be employed. However, the reaction with acetic anhydride is more complex and typically used for N-acetylation of primary or secondary amines rather than simple salt formation with tertiary amines. ias.ac.innih.gov For the specific purpose of creating the acetate salt of a tertiary amine, direct use of acetic acid is the preferred and more efficient method.
The synthesis of N,N-dimethyl-1-tetradecanamine acetate via direct acid-base neutralization aligns well with several principles of green chemistry.
Atom Economy: The reaction involves the direct combination of the amine and acetic acid, where all atoms of the reactants are incorporated into the final product. This results in a 100% atom economy, a key goal of green chemistry, as no atoms are wasted or generate byproducts.
Solvent-Free Conditions: The reaction can often be conducted without the use of a solvent, which eliminates the environmental and safety issues associated with solvent use, recovery, and disposal. ias.ac.inhumanjournals.com
Energy Efficiency: The acid-base neutralization is typically an exothermic reaction that can proceed efficiently at ambient temperature and pressure, minimizing energy consumption. google.com
Use of Renewable Feedstocks: The precursor, N,N-dimethyl-1-tetradecanamine, can be synthesized from fatty acids derived from renewable plant or animal sources. For instance, myristic acid (tetradecanoic acid) can be converted to the corresponding alcohol, then to an amine, aligning the synthesis pathway with the use of sustainable starting materials. rsc.org
By focusing on high atom economy, avoiding harmful solvents, and utilizing energy-efficient conditions, the synthesis of N,N-dimethyl-1-tetradecanamine acetate can be considered an environmentally friendly process.
Derivatization and Structural Modifications of the Tetradecylamine (B48621) Moiety and its Precursors
The tetradecylamine moiety can be subjected to various chemical transformations, either starting from its precursors or by derivatizing the final tertiary amine. These modifications are crucial for altering the compound's properties for specific applications.
The synthesis of the parent amine, N,N-dimethyl-1-tetradecanamine, often begins with precursors like 1-tetradecanol, 1-chlorotetradecane, or tetradecylamine. biosynth.com Structural modifications can be introduced at these early stages. A primary route to the tertiary amine is the reductive amination of an aldehyde (tetradecanal) with dimethylamine (B145610). openstax.org
Key derivatization reactions of N,N-dimethyl-1-tetradecanamine include:
N-Oxidation: The tertiary amine can be oxidized to form N,N-dimethyl-1-tetradecanamine N-oxide, also known as myristamine oxide. wikipedia.org This conversion is typically achieved using oxidizing agents like hydrogen peroxide or a peroxy acid. The resulting amine oxide is a zwitterionic surfactant with distinct properties from the parent amine.
Quaternization: Reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl (B1604629) chloride), leads to the formation of a quaternary ammonium (B1175870) salt. This reaction converts the tertiary amine into a permanently charged cationic species.
These derivatizations transform the chemical nature of the molecule, for example, by increasing its water solubility or modifying its surfactant properties.
Advanced Characterization Techniques for Synthetic Verification and Purity Assessment
To confirm the successful synthesis of N,N-dimethyl-1-tetradecanamine acetate and to assess its purity, a combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic methods provide detailed information about the molecular structure, confirming the formation of the acetate salt.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the formation of the amine salt. spectroscopyonline.com The parent tertiary amine (N,N-dimethyl-1-tetradecanamine) lacks distinct N-H bands. Upon protonation to form the acetate salt, a very broad and strong absorption band appears, typically in the 2200-2700 cm⁻¹ region. spectroscopyonline.com This band is characteristic of the N⁺-H stretch in a tertiary amine salt. Additionally, the spectrum of the salt will show characteristic absorptions for the acetate anion, including a strong asymmetric C=O stretching vibration around 1550-1610 cm⁻¹ and a symmetric C=O stretch near 1400 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and the 1:1 stoichiometry of the cation and anion. In the ¹H NMR spectrum, the protonation of the nitrogen atom causes a significant downfield shift (deshielding) of the protons on the carbons adjacent to the nitrogen (the α-CH₂ and N-methyl groups) due to the positive charge. A new, often broad, signal corresponding to the N⁺-H proton will also appear.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| CH₃ (terminal) | ~0.9 | Triplet | Terminal methyl group of the C14 chain. |
| -(CH₂)₁₁- | ~1.2-1.4 | Broad Multiplet | Bulk methylene (B1212753) groups of the alkyl chain. |
| CH₃COO⁻ | ~1.9 | Singlet | Methyl protons of the acetate anion. |
| N⁺-(CH₃)₂ | ~2.7-2.9 | Singlet | Downfield shifted compared to the free amine due to N-protonation. |
| N⁺-CH₂- | ~2.9-3.1 | Multiplet | Methylene group alpha to the protonated nitrogen, shifted downfield. |
| N⁺-H | Variable, broad | Singlet | Position is dependent on solvent and concentration. |
Chromatographic techniques are essential for determining the purity of the synthesized salt and separating it from any unreacted starting materials or byproducts.
Gas Chromatography (GC): GC is well-suited for the analysis of the volatile free amine, N,N-dimethyl-1-tetradecanamine. nist.govnist.gov However, the acetate salt is non-volatile and will decompose at the high temperatures used in GC. Therefore, GC is primarily used to assess the purity of the starting amine precursor rather than the final salt product directly. bre.com
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of the ionic and non-volatile N,N-dimethyl-1-tetradecanamine acetate. helsinki.fi Several HPLC modes can be employed:
Reversed-Phase HPLC: Using an ion-pairing reagent, the charged analyte can be retained on a standard C8 or C18 column.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for polar and ionic compounds and can be an effective alternative.
Since the compound lacks a strong UV chromophore, detection can be achieved using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, pre-column derivatization of the amine with a UV-active or fluorescent tag can be performed, although this is more common for analyzing the free amine. researchgate.netnih.gov
| Technique | Analyte | Typical Column | Detector | Remarks |
|---|---|---|---|---|
| Gas Chromatography (GC) | N,N-Dimethyl-1-Tetradecanamine (Free Amine) | Non-polar (e.g., Ultra-1) | Flame Ionization (FID), Mass Spectrometry (MS) | Suitable for purity analysis of the volatile starting material. Not suitable for the non-volatile salt. nist.gov |
| High-Performance Liquid Chromatography (HPLC) | N,N-Dimethyl-1-Tetradecanamine Acetate (Salt) | Reversed-Phase (C18, C8) with ion-pairing agent; HILIC | ELSD, CAD, or MS | Method of choice for purity assessment of the final ionic product. helsinki.fi |
Elucidation of Intermolecular Interactions in Model Systems
The behavior of this compound as a surfactant is governed by its amphiphilic nature, possessing a long hydrophobic alkyl chain and a charged hydrophilic headgroup. This structure drives its interaction with biological components like membranes, proteins, and polymers, as well as its self-assembly in aqueous solutions.
Surfactant-Biomembrane Mimicry and Liposome Interaction Dynamics
The interaction of cationic surfactants with biological membranes is a critical area of study. Due to the lack of specific studies on this compound, the behavior of analogous compounds provides significant insights. For instance, studies on N,N-dimethyl-1-dodekanamine N-oxide (a C12 analog) demonstrate a concentration-dependent interaction with liposomes, which are artificial vesicles that mimic cell membranes. At low concentrations, the surfactant monomers incorporate into the lipid bilayer, causing minimal perturbation. As the concentration increases, these surfactants can induce the formation of pores, leading to the leakage of encapsulated contents. nih.govresearchgate.net This process is often monitored by fluorescence leakage assays. nih.gov
The stability of the liposomal membrane in the presence of such surfactants is also influenced by the lipid composition of the bilayer. The presence of cholesterol, for example, has been shown to protect phosphatidylcholine liposomes from the disruptive effects of N,N-dimethyl-1-dodekanamine N-oxide, requiring higher surfactant concentrations to induce leakage. nih.gov This suggests that the rigidity of the membrane plays a crucial role in its susceptibility to surfactant-induced disruption.
Table 1: Effect of N,N-dimethyl-1-dodekanamine N-oxide on Calcein Leakage from Egg Yolk Phosphatidylcholine (EYPC) Liposomes
| EYPC Concentration (mmol/dm³) | C₁₂NO Concentration for Initial Leakage (mmol/dm³) | C₁₂NO Concentration for Complete Leakage (mmol/dm³) |
|---|---|---|
| 0.41 | 0.03 | 0.96 |
Data extrapolated from studies on a C12 analog, N,N-dimethyl-1-dodekanamine N-oxide. researchgate.net
Self-Assembly Behavior and Micellar Formation Dynamics of N,N-Dimethyl-1-Tetradecanamine Acetate
In aqueous solutions, surfactant molecules above a certain concentration, known as the critical micelle concentration (CMC), spontaneously self-assemble into structures called micelles. This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic alkyl chains and water molecules. The charged headgroups of this compound remain on the exterior of the micelle, interacting with the surrounding water.
Thermodynamic parameters of micellization for similar cationic surfactants, such as gemini (B1671429) surfactants with tetradecyl chains, indicate that the process is spontaneous, as evidenced by a negative Gibbs free energy of micellization (ΔG°mic). The spontaneity is often driven by a positive entropy change (ΔS°mic), which results from the release of structured water molecules from around the hydrophobic chains. researchgate.net
Table 2: Thermodynamic Parameters of Micellization for Butanediyl-1,4-bis(tetradecyldimethylammonium Bromide) in Aqueous Solution at 25°C
| Parameter | Value |
|---|---|
| Critical Micelle Concentration (CMC) (mmol·dm⁻³) | 0.12 |
| Degree of Counterion Dissociation (α) | 0.29 |
| Gibbs Free Energy of Micellization (ΔG°mic) (kJ·mol⁻¹) | -78.1 |
| Enthalpy of Micellization (ΔH°mic) (kJ·mol⁻¹) | -27.9 |
Data for a related C14 gemini surfactant. researchgate.net
Protein and Polymer Binding Mechanisms in Aqueous and Non-Aqueous Systems
The interaction of this compound with proteins and polymers is primarily driven by electrostatic and hydrophobic interactions. The positively charged headgroup can interact with negatively charged residues on a protein's surface, while the hydrophobic tail can associate with nonpolar regions of the protein.
Studies on the interaction of similar cationic surfactants, such as dodecyl trimethylammonium bromide (DTAB), with bovine serum albumin (BSA) have shown that the surfactant can induce conformational changes in the protein, leading to denaturation at higher concentrations. nih.gov The binding of these surfactants is a complex process that can involve both specific binding to certain sites on the protein and cooperative binding that leads to the formation of surfactant-protein complexes. researchgate.net
In the case of polymers, the interaction depends on the nature of the polymer. For a neutral polymer like polyethylene (B3416737) glycol (PEG), the interaction with cationic surfactants is generally weaker than that observed with anionic surfactants. researchgate.net However, hydrophobic interactions can still lead to the formation of surfactant-polymer complexes, where micelles may form along the polymer chain. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational approaches that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively.
Computational Chemistry and Molecular Modeling Approaches for N,N-Dimethyl-1-Tetradecanamine Acetate Analogs
For cationic surfactants like this compound, QSAR models can be developed to predict their various activities, such as antimicrobial efficacy or toxicity. These models typically use molecular descriptors that quantify different aspects of the molecule's structure, such as its hydrophobicity (logP), size, shape, and electronic properties.
Molecular dynamics simulations are a powerful tool to study the behavior of these surfactants at an atomic level. researchgate.netrsc.org Such simulations can provide insights into the process of micelle formation, the interaction with lipid bilayers, and the binding to proteins. cuny.edunih.gov For instance, simulations can reveal how the surfactant molecules orient themselves at the membrane interface and how they perturb the lipid packing, leading to membrane disruption. rsc.org
Experimental Validation of Structure-Function Correlations for Alkylamine Acetates
Experimental studies on a series of alkylamine acetates with varying alkyl chain lengths can provide the necessary data to validate QSAR models. Key parameters that are often correlated with biological activity include the critical micelle concentration (CMC), the partition coefficient, and the ability to disrupt model membranes.
For quaternary ammonium compounds, it is well-established that the length of the alkyl chain significantly influences their biological activity. nih.gov Generally, an increase in chain length leads to a lower CMC and a higher propensity to partition into and disrupt lipid membranes, often resulting in increased biological activity up to a certain cutoff point. Experimental validation of these relationships is crucial for the development of predictive QSAR models for new alkylamine acetate analogs.
Research Applications in Diverse Scientific Domains
Role in Advanced Materials Science and Nanotechnology
In the fields of materials science and nanotechnology, surfactants are crucial for the bottom-up synthesis of structured materials. 1-Tetradecanamine, N,N-dimethyl-, acetate (B1210297), as a quaternary ammonium (B1175870) salt, serves as a versatile agent for controlling the formation and modification of materials at the nanoscale.
Cationic surfactants play a pivotal role in the synthesis of inorganic nanoparticles, where they can act as soft templates or capping agents to control particle size, shape, and stability. In a typical synthesis, the surfactant molecules form micelles in a solution, which act as nano-reactors, confining the growth of the nanoparticles. The positively charged headgroup of 1-Tetradecanamine, N,N-dimethyl-, acetate interacts with anionic precursors, while the hydrophobic tails create a nonpolar core.
Furthermore, after the initial formation, the surfactant molecules adsorb onto the surface of the nanoparticles. This surface layer provides colloidal stability, preventing the aggregation of particles through a combination of electrostatic repulsion between the positively charged heads and steric hindrance from the long hydrocarbon tails. Research on similar cationic surfactants, such as hexadecyltrimethylammonium bromide (CTAB), has demonstrated their effectiveness in directing the morphology of nanoparticles, leading to the formation of nanorods, nanowires, and mesoporous structures. rsc.org The choice of surfactant is critical as it influences the final properties of the nanomaterial, such as surface area and porosity. rsc.org
Table 1: Role of this compound in Nanomaterial Synthesis
| Function | Mechanism of Action | Outcome |
|---|---|---|
| Templating Agent | Forms micelles that act as templates for nanoparticle growth. | Control over nanoparticle size and morphology (e.g., spheres, rods). |
| Stabilizing Agent | Adsorbs to the nanoparticle surface via its cationic headgroup. | Prevents aggregation through electrostatic and steric repulsion, ensuring colloidal stability. |
| Morphology Director | Preferential adsorption to specific crystal faces can direct anisotropic growth. | Formation of complex nanostructures like nanorods or nanowires. |
The functionalization of surfaces is critical for tailoring the properties of materials for specific applications. This compound is investigated for its ability to modify the surface of various substrates. Its cationic nature allows for strong electrostatic interaction with negatively charged surfaces, such as those found on silica (B1680970), clays (B1170129), and certain oxidized polymers.
This adsorption process forms a surfactant monolayer or bilayer on the substrate, which can dramatically alter the surface characteristics. For instance, it can transform a hydrophilic surface into a hydrophobic one, which is a key process in creating materials with controlled wettability or for preparing specialized chromatography supports. This surface modification is also a foundational step for the subsequent attachment of other molecules, enabling the creation of complex, multi-functional materials. The ability to functionalize surfaces is essential for improving the dispersion of nanoparticles within a polymer matrix, enhancing the performance of the resulting nanocomposite material. researchgate.net
Table 2: Effects of Surface Functionalization with this compound
| Substrate Type | Primary Interaction | Resulting Surface Property Change | Potential Application |
|---|---|---|---|
| Inorganic Oxides (e.g., Silica) | Electrostatic adsorption of the cationic headgroup to negatively charged surface sites (e.g., silanol (B1196071) groups). | Increased hydrophobicity; altered surface charge. | Modified fillers for polymers; specialized chromatographic phases. |
| Clay Minerals (e.g., Montmorillonite) | Cation exchange with interlayer cations. | Organophilic clay formation; increased interlayer spacing. | Rheology modifiers; nanocomposite materials. |
| Anionic Polymers | Ion-ion interaction between the surfactant's cation and the polymer's anionic groups. | Reduced water solubility; altered mechanical properties. | Water-resistant coatings; modified textiles. |
Exploration of Biological System Interactions in In Vitro and Model Organism Studies
The structural similarity of surfactants to the lipid molecules that form cell membranes makes them interesting candidates for studying biological interactions. The research in this area focuses on understanding how these molecules affect cellular integrity and function at a fundamental level.
Quaternary ammonium compounds are well-known for their antimicrobial properties, which are rooted in their ability to disrupt cell membranes. Research in this area investigates this compound for its potential to increase the permeability of microbial membranes. The mechanism is believed to involve a multi-step process. nih.gov
Initially, the positively charged headgroup of the surfactant is attracted to the net negative charge of the bacterial cell wall. In Gram-negative bacteria, this involves the displacement of divalent cations like Mg²⁺ and Ca²⁺ that bridge and stabilize the lipopolysaccharide (LPS) layer of the outer membrane. nih.gov This initial disruption is followed by the insertion of the hydrophobic tetradecyl tail into the phospholipid bilayer of the cell membrane. This intercalation disrupts the membrane's structural integrity, leading to the formation of pores or transient holes, which increases its permeability. nih.gov This allows for the leakage of essential intracellular components and facilitates the entry of other molecules that would otherwise be excluded, a principle explored for enhancing the efficacy of certain antibiotics.
Table 3: Proposed Mechanism of Microbial Membrane Permeabilization
| Stage | Description | Consequence |
|---|---|---|
| 1. Electrostatic Binding | The cationic headgroup binds to the negatively charged components of the bacterial cell surface (e.g., teichoic acids, lipopolysaccharides). | Accumulation of the surfactant at the cell surface. |
| 2. Outer Membrane Disruption | Displacement of stabilizing divalent cations (Mg²⁺, Ca²⁺) from the lipopolysaccharide layer in Gram-negative bacteria. | Weakening and disorganization of the outer membrane. |
| 3. Hydrophobic Insertion | The tetradecyl tail penetrates the hydrophobic core of the lipid bilayer. | Disruption of membrane fluidity and packing of phospholipids. |
| 4. Permeability Increase | Formation of pores or defects in the membrane structure. | Leakage of cytoplasmic contents and increased uptake of external agents. |
The interaction between surfactants and proteins, particularly enzymes, is a subject of significant biochemical research. This compound, as an amphiphilic molecule, can modulate enzyme activity through various mechanisms. At concentrations below its critical micelle concentration (CMC), individual surfactant molecules can bind to specific hydrophobic or charged regions on an enzyme's surface. This binding can induce conformational changes that may either enhance or inhibit catalytic activity, depending on the enzyme and the location of the binding site.
At concentrations above the CMC, the surfactant can cause cooperative unfolding and denaturation of the protein structure. The hydrophobic tails of the surfactant molecules can associate with the hydrophobic core of the enzyme, disrupting the delicate tertiary and quaternary structures essential for its function. This denaturing property is exploited in some biochemical techniques but is also studied to understand the mechanisms of cytotoxicity. Investigating these interactions helps to elucidate the fundamental principles of protein stability and surfactant-induced denaturation.
Applications in Separation Science and Analytical Chemistry Method Development
In analytical chemistry, surfactants are used to enhance the performance and expand the capabilities of various separation techniques. This compound has potential applications in methods like chromatography and electrophoresis.
One key application is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). In this role, it is added to the mobile phase to facilitate the separation of anionic analytes. The cationic headgroup of the surfactant forms a neutral ion pair with the anionic analyte. This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and enabling the separation of ions that are otherwise poorly retained.
In capillary electrophoresis (CE), cationic surfactants can be used to modify the inner surface of the fused silica capillary. The surfactant adsorbs to the negatively charged silanol groups on the capillary wall, effectively reversing the charge of the surface from negative to positive. This reversal also reverses the direction of the electroosmotic flow (EOF), a phenomenon that can be leveraged to optimize the separation of both anionic and cationic species.
Table 4: Applications in Analytical Separation Methods
| Technique | Role of Surfactant | Principle | Analyte Type |
|---|---|---|---|
| Reversed-Phase HPLC | Ion-Pairing Reagent | Forms a neutral, hydrophobic ion pair with an oppositely charged analyte, increasing its retention on a nonpolar stationary phase. | Anionic compounds (e.g., organic acids, sulfonates). |
| Capillary Electrophoresis (CE) | Dynamic Capillary Coating | Adsorbs to the capillary wall, modifying its surface charge and controlling the magnitude and/or direction of the electroosmotic flow (EOF). | Anions and cations (separation window can be tuned). |
Role as Stationary Phase Modifiers in Chromatographic Separations
While specific studies detailing the use of this compound as a stationary phase modifier are not extensively documented in publicly available research, its properties are highly indicative of its potential role as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). Quaternary ammonium salts with long alkyl chains are well-established as mobile phase additives that can significantly enhance the separation of anionic analytes on reversed-phase columns. upce.czchromforum.org
In this capacity, the positively charged dimethyltetradecylammonium cation would be added to the mobile phase. It then dynamically coats the hydrophobic stationary phase (like C18), creating a positively charged surface. This modification allows for the retention and separation of anionic species through an ion-pairing mechanism. The long tetradecyl chain ensures strong interaction with the non-polar stationary phase, while the quaternary ammonium group provides the ion-exchange site. The acetate anion serves as the counter-ion in the initial salt but is exchanged for the anionic analyte during the chromatographic process. This technique, known as ion-pair chromatography, is particularly useful for the separation of acidic compounds that would otherwise show poor retention on traditional reversed-phase columns. thermofisher.comwelch-us.com
The effectiveness of such an ion-pairing reagent is dependent on several factors, including the concentration of the reagent, the pH of the mobile phase, and the length of the alkyl chain. chromforum.org Longer alkyl chains, such as the tetradecyl group in this compound, generally lead to stronger retention of the ion-pairing reagent on the stationary phase and, consequently, greater retention of the anionic analytes. glenresearch.com
Table 1: General Characteristics of Quaternary Ammonium Salts as Ion-Pair Reagents in HPLC
| Property | Description |
| Mechanism | Dynamic modification of a reversed-phase stationary phase to introduce ion-exchange sites. |
| Analyte Type | Primarily used for the separation of anionic compounds such as organic acids and sulfonates. |
| Effect of Alkyl Chain Length | Longer chains lead to increased retention of the reagent on the stationary phase and stronger retention of the analyte. |
| Controlling Retention | Analyte retention can be controlled by adjusting the concentration of the ion-pairing reagent and the pH of the mobile phase. |
Application in Liquid-Liquid Extraction and Phase Transfer Processes
The amphiphilic nature of this compound makes it a suitable candidate for use as a phase transfer catalyst. Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. operachem.combiomedres.us Quaternary ammonium salts are a common class of phase transfer catalysts. alfachemic.com
In a typical scenario, the quaternary ammonium cation, being soluble in both aqueous and organic phases to some extent, can transport an anionic reactant from the aqueous phase into the organic phase where the reaction with an organic-soluble substrate occurs. The mechanism involves the exchange of the initial counter-ion (acetate) for the reactant anion at the liquid-liquid interface, forming an ion pair that is sufficiently lipophilic to dissolve in the organic solvent. After the reaction, the cation can return to the aqueous phase with a new anionic species, thus completing the catalytic cycle. operachem.com
The efficiency of a phase transfer catalyst is influenced by the lipophilicity of the cation. The long tetradecyl chain of this compound would confer significant lipophilicity, making it effective for transferring anions into non-polar organic solvents. While specific industrial or research applications of this particular acetate salt in liquid-liquid extraction or phase transfer catalysis are not widely reported, its structural similarity to other well-known quaternary ammonium phase transfer catalysts suggests its potential utility in this area.
Identification as a Bioactive Compound in Natural Product Chemistry and Metabolomics
Recent studies have identified 1-Tetradecanamine, N,N-dimethyl-, and its derivatives as naturally occurring compounds in certain botanical and microbial sources, highlighting their potential as bioactive molecules.
Isolation and Characterization from Botanical and Microbial Extracts
Research has confirmed the presence of 1-Tetradecanamine, N,N-dimethyl- in the methanolic fruit extract of Citrullus colocynthis, a plant with a long history of use in traditional medicine. researchgate.net The identification of this compound was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which is a standard technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. researchgate.net The process of isolating such compounds from plant material typically involves extraction with a suitable solvent, such as methanol (B129727), followed by chromatographic purification steps to separate the individual components of the extract. researchgate.netmdpi.com
The characterization of the isolated compound would then be performed using a combination of spectroscopic techniques, including mass spectrometry to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the detailed chemical structure.
While the primary focus of some studies on Citrullus colocynthis has been on other classes of compounds like cucurbitacins, the identification of long-chain aliphatic amines suggests a broader chemical diversity within this plant species. researchgate.net
Role in Metabolic Profiling and Chemotaxonomic Studies
The identification of specific secondary metabolites, such as 1-Tetradecanamine, N,N-dimethyl-, in a particular plant species can be valuable for metabolic profiling and chemotaxonomic studies. Metabolomics aims to provide a comprehensive analysis of the complete set of small-molecule metabolites in a biological sample. rsc.org The presence or absence of certain compounds, or variations in their concentrations, can serve as chemical markers to distinguish between different species, varieties, or even plants grown under different environmental conditions.
While comprehensive metabolomic studies of Citrullus colocynthis have been conducted, the specific role of 1-Tetradecanamine, N,N-dimethyl- as a chemotaxonomic marker has not been explicitly established. rsc.org However, the occurrence of long-chain aliphatic amines and their derivatives in plants is of growing interest. canada.caresearchgate.net The distribution of these compounds across different plant families could potentially be used to infer phylogenetic relationships. Further research into the biosynthetic pathways and ecological roles of such compounds is needed to fully understand their significance in chemotaxonomy.
Environmental Research and Fate in Model Ecosystems
Environmental Distribution and Transport Mechanisms in Aquatic and Terrestrial Systems
1-Tetradecanamine, N,N-dimethyl-, acetate (B1210297), a member of the long-chain aliphatic amines group, can be released into the environment from both diffuse and point sources. canada.ca Significant releases are anticipated during its production, processing, and use in various industrial applications and consumer products. canada.ca The primary pathways for environmental entry are releases to water, often through wastewater treatment systems, and direct releases from industrial sites. canada.ca Consumer products containing residual long-chain aliphatic amines, such as detergents, cleaners, and shampoos, contribute to their release "down-the-drain" into wastewater. canada.ca
Once in aquatic systems, the transport and distribution of these cationic surfactants are governed by their physical-chemical properties. acs.org Due to their structure, which includes a positively charged head group and a long hydrophobic carbon tail, they have a strong affinity for negatively charged surfaces. oup.com This leads to partitioning from the water column to suspended solids and bed sediment. canada.caoup.com The distribution can be characterized by several coefficients, including the solids-water distribution coefficient (Kd), an organic carbon-water (B12546825) distribution coefficient specific to cations (Koc-cation), and a distribution coefficient for ionic interactions with clays (B1170129) (KCEC). canada.ca Although long-chain aliphatic amines are not considered persistent in water or sediment, those with alkyl chains of C14 and longer, such as 1-tetradecanamine, N,N-dimethyl-, acetate, exhibit a high potential for bioaccumulation in aquatic organisms. canada.ca
In terrestrial systems, a primary route of contamination is through the application of biosolids from wastewater treatment plants onto land. canada.ca Their use as anti-caking agents in fertilizers also represents a direct release pathway to soil. canada.ca In the soil matrix, their mobility is expected to be moderate, influenced by strong sorption to soil components. nih.gov The cationic nature of these compounds promotes strong binding to negatively charged soil particles like clay and organic matter, which can retard their migration through the soil column. acs.orgacs.org
Biodegradation Pathways and Metabolite Identification of Long-Chain Aliphatic Amines
Long-chain aliphatic amines are generally considered to be readily biodegradable. oup.comoecd.org The biodegradation of tertiary amines like this compound can proceed under both aerobic and anaerobic conditions, although degradation rates are typically faster in aerobic environments. oup.comresearchgate.net
The proposed initial step in the microbial degradation of long-chain alkylamines, including tertiary amines, involves a C-N bond cleavage. oup.com This reaction is often catalyzed by enzymes such as amine dehydrogenase. oup.com This cleavage results in the formation of an aldehyde (tetradecanal in this case) and a secondary amine (dimethylamine). oup.comacs.org The resulting long-chain aldehyde can be further oxidized to the corresponding fatty acid (tetradecanoic acid). oup.com
Under specific conditions, such as in anaerobic biological reactors, N,N-dimethyl-alkylamines can undergo significant biodegradation. nih.gov Studies on analogous compounds have identified metabolites such as N-benzylmethylamine and benzoic acid from the degradation of N,N-dimethylbenzylamine, suggesting pathways that involve demethylation and cleavage of the alkyl chain from the nitrogen atom. researchgate.net
Research on the degradation of tertiary alkylamines during water treatment processes like chlorination has shown a rapid breakdown into aldehydes and secondary alkylamines. acs.org While not a natural biodegradation pathway, this transformation highlights the susceptibility of the C-N bond and the common formation of these initial metabolites. acs.org
A proposed general pathway for the biodegradation is as follows:
Initial C-N Cleavage: The parent compound, 1-Tetradecanamine, N,N-dimethyl-, undergoes enzymatic cleavage of the bond between the tetradecyl group and the nitrogen atom.
Formation of Aldehyde and Secondary Amine: This cleavage yields tetradecanal (B130844) and dimethylamine (B145610).
Oxidation: The tetradecanal is subsequently oxidized to form tetradecanoic acid (myristic acid), a common fatty acid that can be further metabolized by microorganisms through pathways like β-oxidation. oup.com
Secondary Amine Degradation: The dimethylamine can also be utilized by microorganisms as a carbon and nitrogen source. researchgate.net
Interactions with Environmental Matrices: Sorption and Desorption Dynamics
The interaction of this compound with environmental matrices is dominated by sorption processes, driven by its nature as a cationic surfactant. canada.caacs.org In aquatic and terrestrial systems, these compounds exhibit strong binding to soil and sediment. acs.org This high affinity is due to a combination of electrostatic attraction and hydrophobic interactions. acs.org The positively charged dimethylammonium headgroup binds to negatively charged sites on clay minerals and organic matter, while the long, non-polar tetradecyl tail interacts hydrophobically with the organic carbon fraction of the matrix. rsc.orgrsc.org
Sorption of cationic surfactants like this one onto sediment is often non-linear at environmentally relevant concentrations. rsc.orgrsc.org The process can be described by models that account for these dual interaction modes. rsc.org One such model, the "Independent-Mode" (IM) model, treats the sorption as two separate processes: the ionic head of one surfactant molecule adsorbs to a charged site (e.g., a clay surface), while the hydrophobic tail of another molecule adsorbs to a non-polar site (e.g., organic matter). rsc.org This is in contrast to "Dual-Mode" (DM) models which assume a single molecule binds simultaneously via both mechanisms to one adsorbent. rsc.org
The extent of sorption is significant, which reduces the concentration of the free compound in the aqueous phase, thereby limiting its mobility and bioavailability. canada.canih.gov However, the formation of surfactant micelles at higher concentrations can compete with sediment organic matter for sorption, potentially leading to lower observed sorption. nih.gov The presence of sorbed cationic surfactants can also alter the properties of the soil or sediment surface, making it more hydrophobic and enhancing the sequestration of other hydrophobic organic pollutants. acs.org
Desorption of these compounds can be limited, with a significant fraction of the sorbed surfactant resisting release back into the aqueous phase. nih.gov This phenomenon, known as hysteresis, is not typically a result of simple precipitation or slow kinetics but suggests a very strong, potentially irreversible binding to certain components of the environmental matrix. nih.gov
Ecotoxicological Assessments in Aquatic and Soil Organism Models
Experimental data demonstrate that long-chain aliphatic amines have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.ca The aquatic toxicity of these compounds is generally related to the length of the hydrophobic carbon chain; the longer the chain, the more toxic the substance is to aquatic life. oecd.org
For tertiary amine acetates, the greatest fungicidal toxicity is often observed with an alkyl chain length of C12 (dodecyl), with slightly less activity at C14 (tetradecyl). scionresearch.com Specifically, tetradecyldimethylamine acetate has been identified as the most effective against soft-rot fungi among a series of related compounds, though complete control was not achieved at the highest tested concentrations. scionresearch.com
The table below summarizes ecotoxicity findings for tertiary amine acetates with varying alkyl chain lengths against basidiomycete fungi, illustrating the structure-activity relationship.
| Compound Name | Alkyl Chain Length | Toxic Threshold against Basidiomycetes ( kg/m ³) |
| Octyldimethylamine acetate | C8 | > 6.0 |
| Decyldimethylamine acetate | C10 | 3.1 - 6.0 |
| Dodecyldimethylamine acetate | C12 | 1.6 - 3.2 |
| Tetradecyldimethylamine acetate | C14 | 3.2 - 6.0 |
| Hexadecyldimethylamine acetate | C16 | > 6.0 |
| Octadecyldimethylamine acetate | C18 | > 6.0 |
| Data sourced from Scion Research. scionresearch.com |
As a class, tertiary amines are recognized as hazardous to the environment, with acute aquatic toxicity values typically falling between 1 and 100 mg/L. oecd.org The ecotoxicity is linked to their surfactant properties, which can disrupt cell membranes of organisms. The acetate component of the salt is generally considered to have low toxicity to aquatic organisms and is not expected to persist in the environment. herts.ac.ukepa.gov
Advanced Analytical Methodologies for Identification and Quantification
Chromatographic Techniques for Trace Analysis
Chromatographic methods are paramount for separating 1-Tetradecanamine, N,N-dimethyl-, acetate (B1210297) from complex sample matrices, enabling its sensitive and selective detection. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the acetate salt of 1-Tetradecanamine, N,N-dimethyl- is non-volatile, GC-MS analysis is typically performed on its free tertiary amine form, 1-Tetradecanamine, N,N-dimethyl-. This requires appropriate sample preparation to ensure the compound is in its volatile state.
The analysis of long-chain alkylamines in complex samples, such as atmospheric aerosols, often involves extraction followed by direct analysis or derivatization. For tertiary amines like 1-Tetradecanamine, N,N-dimethyl-, derivatization is generally not required, unlike for primary and secondary amines. The identification is based on the compound's retention time and its mass spectrum. The National Institute of Standards and Technology (NIST) provides reference mass spectra for 1-Tetradecanamine, N,N-dimethyl-, which serves as a benchmark for identification. The electron ionization (EI) mass spectrum is characterized by a specific fragmentation pattern that provides a fingerprint for the molecule.
Key aspects of GC-MS analysis include:
Sample Preparation : Extraction from the matrix using a suitable solvent and pH adjustment to ensure the amine is in its free base form.
Chromatographic Separation : A non-polar capillary column is typically used to separate the analyte from other components based on its boiling point and polarity. The retention index (RI) is a key parameter for identification.
Mass Spectrometric Detection : The mass spectrometer fragments the eluted compound and separates the resulting ions by their mass-to-charge ratio (m/z), generating a unique spectrum.
Table 1: Characteristic GC-MS Data for 1-Tetradecanamine, N,N-dimethyl-
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C16H35N | Corresponds to the free amine. |
| Molecular Weight | 241.46 g/mol | Mass of the parent amine. |
| Retention Index (Non-polar column) | 1694 | Aids in identification by standardizing retention times. |
| Key Mass Fragments (m/z) | 58, 71, 84 | Characteristic fragments used for identification in the mass spectrum. |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Emerging Contaminants and Metabolites
For the analysis of the intact salt, 1-Tetradecanamine, N,N-dimethyl-, acetate, which is polar and non-volatile, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice. This technique is particularly well-suited for detecting and quantifying quaternary ammonium (B1175870) compounds (QACs) and related cationic surfactants in complex environmental and biological samples.
LC-HRMS offers significant advantages, including high sensitivity and the ability to provide accurate mass measurements, which allows for the confident determination of elemental formulas. This is critical when identifying emerging contaminants or metabolites where reference standards may not be available. Techniques like LC-Time-of-Flight-MS (LC-ToF-MS) have been successfully applied to analyze QACs in challenging matrices like estuarine sediments.
Typical LC-HRMS methods for this class of compounds involve:
Chromatography : Reversed-phase chromatography, often using a C18 column, is common. The mobile phase typically consists of an aqueous component and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.
Ionization : Electrospray ionization (ESI) in positive mode is highly effective for cationic compounds like this compound.
Detection : HRMS provides high mass accuracy, enabling the differentiation of the target analyte from background interferences with similar nominal masses.
The robustness of LC-HRMS makes it a powerful tool for environmental monitoring and metabolic studies involving long-chain alkylammonium compounds.
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and aiding in its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR : The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The long tetradecyl chain would produce a triplet for the terminal methyl group, a large multiplet for the repeating methylene (B1212753) (-CH₂-) units, and a distinct multiplet for the methylene group adjacent to the nitrogen. The two N-methyl groups would appear as a sharp singlet, and the methyl group of the acetate counterion would also be a singlet at a different chemical shift.
¹³C NMR : The carbon NMR spectrum provides information on each unique carbon atom. It would show separate signals for the carbons of the tetradecyl chain, the N-methyl carbons, and the two carbons of the acetate ion (the methyl carbon and the carbonyl carbon).
Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, confirming the complete molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |
|---|---|---|---|
| CH₃-(CH₂)₁₂- | ¹H | ~0.9 | Triplet |
| -(CH₂)₁₂- | ¹H | ~1.2-1.4 | Multiplet |
| -CH₂-N- | ¹H | ~2.2-2.4 | Multiplet |
| N-(CH₃)₂ | ¹H | ~2.2 | Singlet |
| CH₃COO⁻ | ¹H | ~1.9 | Singlet |
| CH₃COO⁻ | ¹³C | ~20-25 | N/A |
| CH₃COO⁻ | ¹³C | ~175-180 | N/A |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, which is the salt of a tertiary amine, the IR spectrum exhibits several characteristic absorption bands.
The most distinctive feature of a tertiary amine salt is the presence of an N-H⁺ bond (formed by the protonation of the nitrogen by acetic acid). This gives rise to a very broad and intense absorption envelope in the 2700–2300 cm⁻¹ region. This band is a hallmark of this functional group and is easily distinguished from other absorptions.
Other significant peaks include:
C-H stretching : Absorptions from the numerous C-H bonds in the long alkyl chain and methyl groups appear in the 3000–2850 cm⁻¹ region.
Carboxylate stretching : The acetate counterion will show a strong absorption band for the carboxylate (COO⁻) asymmetric stretch, typically around 1600 cm⁻¹.
Tertiary amines themselves are difficult to identify via IR spectroscopy because they lack N-H bonds and their C-N stretching peaks are often weak and fall in the crowded fingerprint region. However, converting them to their salt form, as is the case here, makes identification by IR spectroscopy significantly more straightforward due to the prominent N-H⁺ stretching band.
Table 3: Key Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-3000 | Strong |
| N-H⁺ Stretch | Tertiary Amine Salt | 2300-2700 | Strong, very broad envelope |
| C=O Asymmetric Stretch | Carboxylate (Acetate) | ~1600 | Strong |
Electrochemical and Other Advanced Detection Methods
While chromatographic and spectroscopic methods are the most common for the detailed analysis of this compound, other advanced detection methods can be employed for specific applications, such as in-field monitoring or screening.
Electrochemical methods can be sensitive to cationic surfactants. Techniques like potentiometry with ion-selective electrodes (ISEs) can be designed to be responsive to long-chain quaternary ammonium and tertiary amine cations. The electrode's potential would change based on the concentration of the analyte in a solution, allowing for quantification.
Liquid chromatography with conductometric detection has also been reported for the determination of trace levels of quaternary ammonium compounds in aqueous samples like river water. This method measures the conductivity of the eluent from the chromatography column. As the charged analyte elutes, it causes a change in conductivity, which is registered as a peak. This approach can be a cost-effective alternative to mass spectrometry for routine quantitative analysis when high specificity is not required.
These advanced detection methods, while less common for comprehensive structural analysis, offer complementary capabilities for the rapid and sensitive quantification of long-chain alkylammonium salts in various applications.
Sample Preparation Strategies for Diverse Research Samples (e.g., Environmental, Biological, Material)
The accurate identification and quantification of this compound in various matrices is critically dependent on the sample preparation strategy employed. As a cationic surfactant, its extraction and purification require methods that can effectively isolate it from complex sample components while minimizing loss and degradation. The choice of technique is dictated by the physicochemical properties of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical instrumentation. Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS-based methods, each tailored to specific sample types.
Environmental Samples
Environmental matrices such as water, wastewater, and soil present unique challenges due to the presence of numerous interfering substances like humic acids, inorganic salts, and other surfactants.
Water and Wastewater: For aqueous samples, pre-concentration is often necessary to detect trace levels of the compound. Solid-phase extraction (SPE) is a widely adopted technique due to its efficiency and ability to handle large sample volumes. Cartridges packed with C18 or cation-exchange sorbents are commonly used. Another approach involves liquid-liquid extraction, where the cationic surfactant forms a complex with an anionic dye, such as methyl orange, at an acidic pH. elsevierpure.com This colored complex is then extracted into an organic solvent like chloroform (B151607) or a greener alternative such as D-limonene for spectrophotometric analysis. elsevierpure.com The intensity of the color in the organic phase is proportional to the surfactant concentration. elsevierpure.com
Soil and Sediment: The analysis of this compound in solid matrices like soil and sediment requires an initial extraction step to transfer the analyte into a liquid phase. Pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with solvents like methanol (B129727) or acetonitrile can be employed. The resulting extract is often "dirty" and requires a cleanup step. Dispersive solid-phase extraction (dSPE), a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is effective for this purpose. Sorbents such as primary secondary amine (PSA) are used to remove fatty acids and other organic acids, while C18 can remove nonpolar interferences.
Table 1: Example SPE Protocol for Environmental Water Samples
| Parameter | Value/Description |
| Sample Type | River Water |
| Pre-treatment | Filtration (0.45 µm filter) |
| SPE Sorbent | C18 (500 mg) |
| Conditioning | 5 mL Methanol, followed by 5 mL Deionized Water |
| Sample Loading | 500 mL of water sample at a flow rate of 5 mL/min |
| Washing | 5 mL Deionized Water to remove salts |
| Elution | 10 mL Methanol containing 1% Acetic Acid |
| Post-Elution | Evaporation to dryness and reconstitution in 1 mL mobile phase |
Biological Samples
Biological matrices such as plasma, serum, and urine are complex, containing high concentrations of proteins, lipids, and salts that can interfere with analysis. researchgate.net
Plasma and Serum: Protein precipitation is a common first step, typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol. After centrifugation to remove the precipitated proteins, the supernatant can be further purified. Solid-phase extraction is a robust method for cleaning up these samples, offering better extraction efficiency and lower limits of detection compared to traditional liquid extraction methods. nih.gov SPE can effectively replace older liquid extraction techniques, providing a faster, more efficient, and automatable alternative suitable for high-throughput analysis. nih.gov
Urine and Saliva: These samples are generally less complex than plasma but still benefit from a cleanup step to remove interfering compounds. Solid-phase microextraction (SPME) is a solvent-free technique that can be used for extracting analytes from these matrices. nih.gov The fiber, coated with a suitable stationary phase, is exposed to the sample (either directly or to the headspace), and the analytes are adsorbed onto the fiber before being thermally desorbed into the analytical instrument. researchgate.net
Table 2: Comparison of LLE and SPE for Plasma Samples
| Method | Extraction Efficiency | Sample Volume | Throughput | Key Steps |
| Liquid-Liquid Extraction (LLE) | Lower (~20%) nih.gov | Larger | Low | Solvent addition, vortexing, centrifugation, solvent evaporation nih.gov |
| Solid-Phase Extraction (SPE) | Higher (~60%) nih.gov | Smaller | High | Cartridge conditioning, sample loading, washing, elution nih.gov |
Material Samples
Analysis of this compound in material samples, such as polymers or formulated products, often requires a dissolution or extraction step tailored to the material's properties.
Polymers and Plastics: The analyte may need to be extracted from the polymer matrix. This can be achieved by dissolving the polymer in a suitable solvent (e.g., tetrahydrofuran, dichloromethane) followed by precipitation of the polymer by adding an anti-solvent. The analyte remains in the liquid phase, which can then be concentrated and analyzed. Alternatively, solvent extraction at elevated temperatures may be used to leach the compound from the solid material.
Consumer Products: For liquid formulations like detergents or personal care products, a simple dilution with an appropriate solvent (e.g., methanol, water) may be sufficient. However, for complex or viscous products, a QuEChERS-based approach can be highly effective. quechers.eu The sample is first homogenized and then extracted with an organic solvent like acetonitrile in the presence of salts (e.g., magnesium sulfate (B86663), sodium acetate) to induce phase separation and remove excess water. researchgate.net A subsequent dSPE cleanup step removes interfering substances like pigments and lipids.
Table 3: General QuEChERS Protocol for a Semi-Solid Material
| Step | Procedure | Purpose |
| 1. Sample Homogenization | Weigh 10-15 g of the homogenized sample into a centrifuge tube. | To ensure a representative sample. |
| 2. Extraction | Add 15 mL of 1% acetic acid in acetonitrile. | To extract the analyte from the matrix. |
| 3. Salting-Out | Add magnesium sulfate and sodium acetate. researchgate.net | To induce phase separation and remove water. |
| 4. Centrifugation | Shake vigorously and centrifuge. | To separate the acetonitrile layer from the aqueous/solid layers. |
| 5. Dispersive SPE (dSPE) Cleanup | Transfer an aliquot of the acetonitrile supernatant to a tube containing PSA and C18 sorbents. | To remove interfering compounds like organic acids and lipids. |
| 6. Final Analysis | Centrifuge and collect the supernatant for LC-MS/MS or GC-MS analysis. | To obtain a clean extract for instrumental analysis. |
Emerging Research Directions and Future Perspectives
Development of Sustainable Synthetic Routes and Bioproduction Methodologies
The traditional synthesis of tertiary amines often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of manufacturing for compounds like N,N-dimethyl-1-tetradecanamine will likely focus on more sustainable and efficient synthetic pathways.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals. rsc.org For 1-Tetradecanamine, N,N-dimethyl-, acetate (B1210297), this could involve the use of greener solvents, catalytic systems that minimize waste, and processes with high atom economy. For instance, the development of novel catalysts for the direct amination of fatty alcohols or acids is an active area of research.
Future research in this area will likely focus on the following:
Screening and engineering of novel enzymes for the specific synthesis of long-chain tertiary amines.
Development of integrated biorefinery concepts where biomass is converted into a range of valuable chemicals, including precursors for N,N-dimethyl-1-tetradecanamine.
Life cycle assessments of new synthetic routes to quantify their environmental benefits over traditional methods.
Integration with Computational and AI-Driven Research Platforms for Predictive Modeling
De Novo Design of Surfactants: Generative AI models can be used to design entirely new surfactant molecules with optimized properties for specific applications. osti.govlsu.edu This could lead to the development of next-generation surfactants with improved performance, biodegradability, and lower toxicity.
Computational Chemistry Studies: Quantum chemical methods, such as density functional theory (DFT), can provide detailed insights into the electronic structure and reactivity of molecules. researchgate.net These studies can help in understanding the mechanisms of action of surfactants and in designing more effective molecules.
| Research Area | Potential Impact on 1-Tetradecanamine, N,N-dimethyl-, acetate |
| Predictive Modeling | - Faster screening of potential applications by predicting performance characteristics.- Optimization of formulations by predicting interactions with other components. |
| Generative AI | - Design of novel analogues with enhanced biodegradability or specific functionalities.- Discovery of surfactants with improved performance in challenging conditions (e.g., high salinity, extreme pH). |
| Computational Chemistry | - Understanding the molecular basis of its surfactant properties.- Guiding the synthesis of more effective and environmentally benign alternatives. |
Exploration of Novel Functional Materials and Engineering Applications Utilizing N,N-Dimethyl-1-Tetradecanamine Acetate
The unique properties of long-chain amines and their salts make them attractive building blocks for a variety of functional materials and engineering applications. The parent amine, N,N-dimethyl-1-tetradecanamine, is a key intermediate in the synthesis of various surfactants and other specialty chemicals. mdpi.comlsu.edukeruichemical.com
Self-Assembling Systems and Nanotechnology: As an amphiphilic molecule, this compound has the potential to self-assemble into various nanostructures, such as micelles and vesicles, in solution. These self-assembled systems can be used as nanocarriers for the delivery of active ingredients in cosmetics and pharmaceuticals, or as templates for the synthesis of nanomaterials.
Functional Coatings and Surfaces: The cationic nature of the protonated amine allows it to adsorb onto negatively charged surfaces, modifying their properties. This could be exploited in the development of functional coatings with antimicrobial, anti-static, or corrosion-inhibiting properties. lyzhongdachem.com
Polymer Science: Long-chain amines can be incorporated into polymer structures to impart specific functionalities. For example, they can be used as chain transfer agents in polymerization reactions or as building blocks for novel polymers with unique thermal or mechanical properties. The acetate salt could find applications as a dispersant or stabilizer in polymer formulations.
Future research in this area will likely involve:
Investigating the phase behavior and self-assembly of this compound in different solvents and in the presence of other molecules.
Exploring its use as a structure-directing agent in the synthesis of mesoporous materials and other nanostructured materials.
Developing novel polymers and composites incorporating N,N-dimethyl-1-tetradecanamine for advanced applications.
Advanced Methodologies for Environmental Monitoring and Remediation Strategies
With the increasing use of specialty chemicals, there is a growing need for advanced methods to monitor their presence in the environment and to develop effective remediation strategies.
Advanced Analytical Techniques: The detection of trace levels of surfactants like this compound in complex environmental matrices requires sensitive and selective analytical methods. Future research will likely focus on the development and application of advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the reliable quantification of this compound and its degradation products in water, soil, and sediment. mdpi.com
Biodegradation and Environmental Fate Studies: Understanding the biodegradation pathways and environmental fate of this compound is crucial for assessing its environmental risk. researchgate.net Future studies will likely investigate its biodegradability under various environmental conditions (aerobic, anaerobic, in the presence of different microbial communities) and identify the microorganisms and enzymes involved in its degradation. rsc.org
Remediation Technologies: In cases of environmental contamination, effective remediation strategies are required. For cationic surfactants, research is ongoing into various remediation techniques, including advanced oxidation processes (AOPs), bioremediation, and adsorption onto natural and synthetic materials. mdpi.comresearchgate.netntu.ac.uk Future work could focus on developing cost-effective and sustainable remediation technologies specifically for long-chain tertiary amine salts.
The following table summarizes potential future research directions for the environmental monitoring and remediation of this compound.
| Research Area | Key Objectives |
| Analytical Method Development | - Develop highly sensitive and specific methods for detecting the compound in environmental samples.- Identify and quantify its potential degradation products. |
| Environmental Fate and Biodegradation | - Determine the primary and ultimate biodegradability of the compound in different ecosystems.- Elucidate the metabolic pathways involved in its degradation by microorganisms. |
| Remediation Strategies | - Evaluate the effectiveness of existing remediation technologies for removing the compound from contaminated water and soil.- Develop novel and sustainable remediation approaches, such as enzyme-based degradation or phytoremediation. |
Q & A
Q. How can researchers confirm the identity of 1-Tetradecanamine, N,N-dimethyl-, acetate using spectroscopic methods?
- Methodological Answer : Confirmatory identification involves cross-referencing spectral data with established databases. For example:
- GC-MS Analysis : Compare retention times and fragmentation patterns with NIST Standard Reference Data (e.g., molecular ion peak at m/z 241.4558 for the parent compound) .
- NMR Spectroscopy : Analyze proton and carbon-13 NMR spectra to verify alkyl chain length (tetradecyl group) and dimethylamine substitution patterns. For derivatives, coupling constants in DEPT or HSQC spectra can resolve structural ambiguities .
- IUPAC Standard InChIKey : Validate using the unique identifier SFBHPFQSSDCYSL-UHFFFAOYSA-N for cross-platform consistency .
Q. What solvents and extraction methods optimize the recovery of this compound from fungal or plant matrices?
- Methodological Answer : Ethyl acetate is frequently used for extracting lipophilic amines like 1-Tetradecanamine derivatives due to its intermediate polarity. Example workflow:
- Sample Preparation : Homogenize fungal biomass (e.g., Aspergillus terreus SHE05) in ethyl acetate, followed by rotary evaporation to concentrate the extract .
- Solvent Optimization : Compare yields using hexane, chloroform, and ethyl acetate via GC-MS area% quantification. Ethyl acetate typically achieves >55% recovery for dimethylated amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data (e.g., antibacterial vs. potential carcinogenicity) for 1-Tetradecanamine derivatives?
- Methodological Answer : Discrepancies arise from differences in experimental models and concentrations. A systematic approach includes:
- Dose-Response Studies : Test antibacterial activity (e.g., MIC against Staphylococcus aureus) at subtoxic doses (≤10 µg/mL) to isolate therapeutic potential .
- Toxicological Profiling : Conduct inhalation bioassays in rodents (e.g., OECD TG 412) to assess carcinogenicity thresholds, ensuring exposure levels mirror environmental or industrial relevance .
- Mechanistic Studies : Use transcriptomics to differentiate pathways activated at low (antibacterial) vs. high (cytotoxic) concentrations .
Q. What synthetic strategies improve the yield of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on solvent and catalyst selection:
- Solvent Effects : Use polar aprotic solvents like N,N-dimethyl acetamide (DMAc) to enhance nucleophilic substitution efficiency in quaternary ammonium salt synthesis (e.g., 80% yield at 20°C for 120 hours) .
- Catalytic Optimization : Employ sodium acetate as a mild base to minimize side reactions during acetylation, monitored via TLC or HPLC purity checks (>95%) .
- Purification : Isolate products via column chromatography (silica gel, hexane:ethyl acetate gradient) and validate purity via H-NMR integration .
Q. How do ionic liquid (IL) environments influence the stability and reactivity of 1-Tetradecanamine derivatives in catalytic systems?
- Methodological Answer : ILs like 1-N-ethyl-3-methylimidazolium acetate act as dual solvents/reagents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
